molecular formula C12H10BrNO B12879783 (E)-1-(5-Bromofuran-2-yl)-N-(4-methylphenyl)methanimine CAS No. 105695-69-0

(E)-1-(5-Bromofuran-2-yl)-N-(4-methylphenyl)methanimine

Katalognummer: B12879783
CAS-Nummer: 105695-69-0
Molekulargewicht: 264.12 g/mol
InChI-Schlüssel: ZNMDMJPZDAPNDN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((5-Bromofuran-2-yl)methylene)-4-methylaniline is an organic compound that belongs to the class of furan derivatives Furan derivatives are known for their wide range of biological and pharmacological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-Bromofuran-2-yl)methylene)-4-methylaniline typically involves the condensation reaction between 5-bromofurfural and 4-methylaniline. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production.

Analyse Chemischer Reaktionen

Types of Reactions

N-((5-Bromofuran-2-yl)methylene)-4-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The bromine atom in the furan ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while substitution reactions can produce various substituted furan derivatives.

Wissenschaftliche Forschungsanwendungen

N-((5-Bromofuran-2-yl)methylene)-4-methylaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives have shown potential antibacterial and antifungal activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-((5-Bromofuran-2-yl)methylene)-4-methylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • **N-((5-Bromofuran-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide
  • N-((10-nitro-1H-indolo[1,2-c]quinazolin-12-yl)methylene)benzenamine

Uniqueness

N-((5-Bromofuran-2-yl)methylene)-4-methylaniline stands out due to its unique combination of the furan ring and the methylaniline moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

105695-69-0

Molekularformel

C12H10BrNO

Molekulargewicht

264.12 g/mol

IUPAC-Name

1-(5-bromofuran-2-yl)-N-(4-methylphenyl)methanimine

InChI

InChI=1S/C12H10BrNO/c1-9-2-4-10(5-3-9)14-8-11-6-7-12(13)15-11/h2-8H,1H3

InChI-Schlüssel

ZNMDMJPZDAPNDN-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)N=CC2=CC=C(O2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.